Pluripotin

Description

Properties

IUPAC Name |

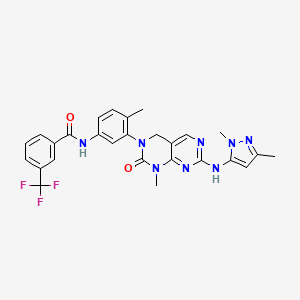

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZFRTJWEIHFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839707-37-8 | |

| Record name | 839707-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pluripotin (SC1): A Technical Guide to its Mechanism of Action in Embryonic Stem Cell Self-Renewal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which Pluripotin (also known as SC1) maintains the pluripotency and self-renewal of embryonic stem cells (ESCs), particularly mouse ESCs (mESCs). This compound is a small molecule that enables the culture of mESCs in an undifferentiated state without the need for Leukemia Inhibitory Factor (LIF), serum, or feeder cells.[1][2] Its unique dual-inhibitory action offers a powerful tool for studying the fundamental biology of pluripotency and has significant implications for regenerative medicine and drug discovery.

Core Mechanism of Action: Dual Inhibition of ERK1 and RasGAP

This compound's primary mechanism revolves around the simultaneous inhibition of two key signaling proteins: Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[1][3][4][5][6] This dual-functionality is critical; inhibiting just one of these targets is not sufficient to replicate this compound's effects on mESC self-renewal.[3]

-

Inhibition of the ERK1 Pathway: The ERK signaling pathway is a major driver of differentiation in mESCs.[7][8][9] By inhibiting ERK1, this compound effectively blocks this pro-differentiation signal, thus helping to maintain the cells in a pluripotent state.[1]

-

Inhibition of RasGAP: RasGAP is a negative regulator of the Ras protein. By inhibiting RasGAP, this compound leads to an increase in the active, GTP-bound form of Ras. This, in turn, stimulates downstream pro-self-renewal pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[1] The PI3K/Akt signaling cascade is known to promote the expression of pluripotency-associated genes like Nanog.[10]

The concurrent suppression of differentiation signals and promotion of self-renewal signals is what makes this compound a robust agent for maintaining ESC pluripotency.

Signaling Pathways in Detail

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. In the context of ESCs, activation of this pathway, often by factors like FGF, promotes the exit from the naive pluripotent state and directs cells toward differentiation.[9][11][12] this compound directly inhibits ERK1, one of the final kinases in this cascade, thereby preventing the phosphorylation of downstream targets that would otherwise initiate differentiation programs.[1][3]

The PI3K/Akt pathway is crucial for promoting cell survival, proliferation, and self-renewal in ESCs.[10][13] RasGAP acts as a brake on this pathway by promoting the hydrolysis of GTP on Ras, rendering it inactive. By inhibiting RasGAP, this compound removes this brake, leading to sustained Ras activity.[1] Active Ras then stimulates the PI3K/Akt pathway, which contributes to the maintenance of pluripotency, partly through the upregulation of key transcription factors like Nanog.[10]

Quantitative Data

The following table summarizes the key quantitative metrics associated with this compound's activity.

| Parameter | Target | Value | Reference |

| Binding Affinity (Kd) | RasGAP | 98 nM | [1][3] |

| Binding Affinity (Kd) | ERK1 | 212 nM | [1][3] |

| IC50 | RSK1 | 0.5 µM | [3] |

| IC50 | RSK2 | 2.5 µM | [3] |

| IC50 | RSK3 | 3.3 µM | [3] |

| IC50 | RSK4 | 10.0 µM | [3] |

| Effective Concentration (in mESC culture) | N2B27 Media | 1 µM | [3] |

| Effective Concentration (in mESC culture) | N2 Media | 300 nM | [3] |

| Effective Concentration (in mESC culture) | ESC-SR Media | 3 µM | [3] |

Note: RSK (Ribosomal S6 Kinase) proteins are downstream targets of the ERK pathway. This compound's inhibition of RSKs further contributes to the blockade of this signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for reproducing the effects of this compound on ESC self-renewal.

This protocol describes how to maintain mESCs in an undifferentiated state using this compound as a substitute for LIF.

Protocol Steps:

-

Plate Preparation: Coat tissue culture plates with 0.1% gelatin for at least 15 minutes at room temperature.

-

Cell Detachment: Aspirate medium from a confluent plate of mESCs. Wash once with PBS and add Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize trypsin with culture medium.

-

Cell Seeding: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. Seed the cells at a density of approximately 1.6 x 10⁴ cells/cm² onto the gelatin-coated plates.[3]

-

Culture Medium: Use a defined, serum-free medium such as N2B27 or a serum-replacement (SR) based medium. Supplement with the appropriate concentration of this compound (e.g., 1 µM in N2B27).[3] Do not add LIF.

-

Maintenance: Culture the cells at 37°C and 5% CO₂. Change the medium every 48 hours.

-

Passaging: When the cells reach approximately 80% confluency (typically every 3 days), passage them at a 1:10 to 1:15 ratio to maintain a consistent density.[14]

-

Long-term Culture: Cells can be maintained in this manner for numerous passages (e.g., >10) while retaining their undifferentiated morphology and marker expression.[1][14]

This protocol is used to verify the expression of key pluripotency transcription factors after culturing mESCs with this compound.

Protocol Steps:

-

Fixation: Gently wash cells grown on coverslips or in plates three times with PBS. Fix the cells with a 4% paraformaldehyde solution for 20 minutes at room temperature.

-

Permeabilization & Blocking: Wash the fixed cells three times with PBS. Add a blocking buffer (e.g., PBS with 5% goat serum and 0.1% Triton X-100) and incubate for one hour at room temperature to block non-specific binding.[14]

-

Primary Antibody Incubation: Dilute primary antibodies against pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA1) in the blocking buffer.[14] Recommended starting dilutions are often around 1:200 to 1:500.[14] Incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells gently three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for one hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Add a drop of mounting medium containing a nuclear counterstain like DAPI. Mount a coverslip and seal.

-

Imaging: Visualize the cells using a fluorescence microscope. The presence of strong nuclear (for Oct4, Sox2, Nanog) or surface (for SSEA1) staining confirms the maintenance of a pluripotent state.[14]

Conclusion

This compound (SC1) maintains embryonic stem cell self-renewal through a novel and potent dual-inhibitory mechanism. By simultaneously blocking the pro-differentiation ERK1 pathway and activating the pro-self-renewal PI3K/Akt pathway (via RasGAP inhibition), it effectively stabilizes the pluripotent state.[1][3][4] This action allows for the robust, long-term culture of undifferentiated mESCs under defined, feeder-free conditions, making it an invaluable tool for both basic research and the advancement of stem cell-based technologies.

References

- 1. stemcell.com [stemcell.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound suggests new strategies for maintaining and propagating stem cells - Xagena [xagena.it]

- 5. The use of SC1 (this compound) to support mESC self-renewal in the absence of LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: The use of SC1 this compound to Support mESC Self-renewal in the Absence of LIF [jove.com]

- 7. Signaling pathways dictating pluripotency in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways dictating pluripotency in embryonic stem cells | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms Underlying Pluripotency and Self-Renewal of Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane Tension Gates ERK-Mediated Regulation of Pluripotent Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]

- 13. Phosphoinositide 3 Kinase Signaling in Human Stem Cells from Reprogramming to Differentiation: A Tale in Cytoplasmic and Nuclear Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of SC1 (this compound) to Support mESC Self-renewal in the Absence of LIF - PMC [pmc.ncbi.nlm.nih.gov]

what is Pluripotin SC1 and its chemical structure

An In-Depth Technical Guide to Pluripotin SC1

Introduction

This compound, also known as SC1, is a small molecule that plays a crucial role in stem cell biology, specifically in maintaining the self-renewal and pluripotency of mouse embryonic stem cells (mESCs).[1][2][] It was identified through a cell-based chemical library screen for its ability to sustain mESC self-renewal in the absence of traditional culture supplements like Leukemia Inhibitory Factor (LIF), serum, and feeder cells.[] This technical guide provides a comprehensive overview of this compound SC1, its chemical properties, mechanism of action, and its application in stem cell research.

Chemical Structure and Properties

This compound SC1 is a complex organic molecule with the following chemical properties:

| Property | Value |

| IUPAC Name | N-[3-[7-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]-1,4-dihydro-1-methyl-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide[4][5] |

| Synonyms | SC1, SC-1[][4] |

| CAS Number | 839707-37-8[4][6][7] |

| Molecular Formula | C₂₇H₂₅F₃N₈O₂[][4][7] |

| Molecular Weight | 550.54 g/mol [][4] |

| SMILES | CN1C2=C(N=C(N=C2)NC3=NN(C)C=C3C)N(C(=O)C1)C4=CC(=C(C)C=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F |

| InChI Key | NBZFRTJWEIHFPF-UHFFFAOYSA-N[8] |

| Appearance | White solid[] |

| Solubility | Soluble in DMSO, not in water[] |

| Purity | ≥98% (HPLC) |

Mechanism of Action

This compound SC1 functions as a dual inhibitor of two key proteins in cellular signaling pathways: Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[1][2][][7][8][9][10][11] This dual inhibition is the cornerstone of its ability to maintain stem cell pluripotency.

-

Inhibition of RasGAP: By inhibiting RasGAP, this compound SC1 leads to an increase in the active, GTP-bound form of Ras. This, in turn, stimulates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is known to promote cell survival and self-renewal.[7][8]

-

Inhibition of ERK1: The simultaneous inhibition of ERK1, a key component of the mitogen-activated protein kinase (MAPK) pathway, blocks differentiation signals that would otherwise cause the embryonic stem cells to commit to a specific lineage.[7][8]

The combined effect of promoting self-renewal via the PI3K/Akt pathway and inhibiting differentiation via the MEK/ERK pathway allows for the long-term culture of undifferentiated mESCs.[][8]

Quantitative Data

The inhibitory activity of this compound SC1 has been quantified against its primary targets and other related kinases.

Table 1: Binding Affinity of this compound SC1

| Target | Kd (nM) |

| RasGAP | 98[6][7][8] |

| ERK1 | 212[6][7][8] |

Table 2: Inhibitory Concentration (IC₅₀) of this compound SC1 against various kinases

| Kinase | IC₅₀ (µM) |

| Abl1 | 0.005[6] |

| RSK1 | 0.5[1][6] |

| p70S6K | 1.4[6] |

| PLK2 | 2.2[6] |

| RSK2 | 2.5[1][6] |

| RSK3 | 3.3[1][6] |

| RSK4 | 10.0[1][6] |

Signaling Pathway

The mechanism of action of this compound SC1 can be visualized as a bifurcation of signaling pathways downstream of Ras.

Caption: this compound SC1 dual-inhibition signaling pathway.

Experimental Protocols

Maintenance of Mouse Embryonic Stem Cells with this compound SC1

This protocol describes the culture of mESCs using this compound SC1 to maintain self-renewal in the absence of LIF.

-

Preparation of Feeder Plates:

-

One day prior to seeding mESCs, thaw a vial of irradiated mouse embryonic fibroblast (MEF) feeder cells.

-

Plate the MEF feeder cells at a density of 10,000 cells/well in a 12-well plate.

-

Incubate overnight at 37°C and 5% CO₂.

-

-

Culturing mESCs with this compound SC1:

-

Detach the mESCs using trypsin.

-

Seed the mESCs at a density of 50,000 cells/well onto the prepared MEF feeder plates.

-

Use a growth medium (e.g., Knockout MEM supplemented with 15% KSR, 4 mM L-glutamine, 0.1 mM non-essential amino acids, and 1X BME) supplemented with this compound SC1 at the desired concentration (e.g., 100 nM or 300 nM).[10][11] A positive control with 1000 units/mL LIF should be included.[11]

-

Incubate the cells at 37°C and 5% CO₂.

-

Refresh the media every 48 hours.

-

Passage the cells every 3-4 days at a 1:10 split ratio to maintain a consistent density.[11]

-

Cells can be maintained for multiple passages (e.g., at least 5 passages) and should exhibit typical undifferentiated mESC morphology.[10]

-

Immunocytochemistry for Pluripotency Markers

This protocol is used to verify the pluripotent state of mESCs cultured with this compound SC1.

-

Cell Fixation:

-

Gently wash the cells three times with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 500 µL of 4% paraformaldehyde for 20 minutes at room temperature.[11]

-

Wash the cells three more times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with 500 µL of blocking buffer for one hour at room temperature.[11]

-

Add 250 µL of the primary antibody (e.g., against Oct4, Sox2, Nanog, SSEA1) and incubate overnight at 4°C.[11]

-

Wash the cells with PBS.

-

Incubate the cells with 250 µL of a fluorescently conjugated secondary antibody for two hours at room temperature, protected from light.[11]

-

-

Staining and Visualization:

-

Perform a final wash, adding DAPI at a final concentration of 1 µg/mL to the last wash, and incubate for five minutes to stain the nuclei.[11]

-

Analyze the cells under a fluorescent microscope.

-

Experimental Workflow

The general workflow for testing the efficacy of this compound SC1 in maintaining mESC self-renewal is as follows:

Caption: Experimental workflow for mESC culture with this compound SC1.

Applications and Conclusion

This compound SC1 is a powerful chemical tool for stem cell research. Its ability to maintain mESC self-renewal in a chemically defined manner, independent of LIF, offers several advantages:

-

Economical Alternative: It can be a more cost-effective option compared to recombinant LIF.[10]

-

Mechanistic Studies: It provides a valuable tool for dissecting the molecular mechanisms that govern self-renewal and pluripotency.[10]

-

Derivation of new ESC lines: this compound SC1, in combination with LIF, has been shown to significantly improve the efficiency of deriving embryonic stem cell lines from refractory mouse strains.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. This compound | C27H25F3N8O2 | CID 12003241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stemcell.com [stemcell.com]

- 8. caymanchem.com [caymanchem.com]

- 9. plus.labcloudinc.com [plus.labcloudinc.com]

- 10. The use of SC1 (this compound) to Support mESC Self-renewal in the Absence of LIF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: The use of SC1 this compound to Support mESC Self-renewal in the Absence of LIF [jove.com]

Pluripotin: A Technical Guide to its Dual Inhibition of ERK1 and RasGAP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluripotin, also known as SC1, is a small molecule that has garnered significant interest in the field of stem cell biology for its ability to support the self-renewal of mouse embryonic stem cells (mESCs).[1][2] Its unique mechanism of action involves the dual inhibition of two key signaling proteins: Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[1] This technical guide provides an in-depth analysis of this compound's core mechanism, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and its Dual Inhibitory Role

This compound is a pyrimidine derivative that was identified through high-throughput screening for its capacity to maintain the pluripotency and self-renewal of mESCs in the absence of feeder cells and Leukemia Inhibitory Factor (LIF).[2][3] Subsequent studies revealed that this compound exerts its effects through a novel mechanism involving the simultaneous inhibition of ERK1 and RasGAP.[1][3]

ERK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell differentiation.[4][5] Conversely, RasGAP acts as a negative regulator of the Ras protein, a central upstream activator of the MAPK pathway. By inhibiting both ERK1 and RasGAP, this compound effectively modulates the MAPK cascade at two distinct points, leading to the maintenance of the pluripotent state.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets and other related kinases has been quantified through various biochemical assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) provide a measure of the compound's potency and selectivity.

| Target Protein | Inhibition Metric | Value (nM) | Reference |

| ERK1 | Kd | 98 | [4] |

| RasGAP | Kd | 212 | [4] |

| RSK1 | IC50 | 500 | [1][4] |

| RSK2 | IC50 | 2500 | [1][4] |

| RSK3 | IC50 | 3300 | [1][4] |

| RSK4 | IC50 | 10000 | [1][4] |

| Abl1 | IC50 | 5 | [4] |

| p70S6K | IC50 | 1400 | [4] |

| PLK2 | IC50 | 2200 | [4] |

Signaling Pathway and Mechanism of Action

This compound's dual inhibition of RasGAP and ERK1 has a profound impact on the MAPK/ERK signaling pathway, which is a critical regulator of embryonic stem cell fate.

The MAPK/ERK Signaling Pathway in Stem Cell Differentiation

The MAPK/ERK pathway is a cascade of protein kinases that relays extracellular signals to the nucleus to control gene expression and cellular processes such as proliferation and differentiation. In embryonic stem cells, activation of the MAPK/ERK pathway is generally associated with the loss of pluripotency and the onset of differentiation.

Caption: The canonical MAPK/ERK signaling pathway.

This compound's Dual-Inhibitory Mechanism

This compound intervenes in this pathway at two critical junctures:

-

Inhibition of RasGAP: RasGAP accelerates the hydrolysis of GTP bound to Ras, converting it to its inactive GDP-bound state. By inhibiting RasGAP, this compound indirectly maintains Ras in its active, GTP-bound form.

-

Inhibition of ERK1: this compound directly inhibits the kinase activity of ERK1, preventing the phosphorylation of its downstream targets in the nucleus.

The simultaneous inhibition of a negative regulator (RasGAP) and a key downstream effector (ERK1) of the same pathway is a unique mechanism. While inhibiting RasGAP would typically lead to increased ERK1 activity, the direct inhibition of ERK1 by this compound ensures that the pro-differentiation signal is blocked.

Caption: this compound's dual inhibition of RasGAP and ERK1.

Experimental Protocols

Detailed below are generalized protocols for assessing the inhibitory activity of this compound on ERK1 and RasGAP. These are based on standard biochemical assay principles.

ERK1 Kinase Assay (In Vitro)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ERK1.

Materials:

-

Recombinant active ERK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for detection via ADP-Glo™ assay)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or ADP-Glo™ Kinase Assay reagents (Promega)

Procedure:

-

Prepare Kinase Reaction Mix: In a 96-well plate, add the kinase assay buffer, MBP substrate, and a range of this compound concentrations (or DMSO as a vehicle control).

-

Initiate Reaction: Add recombinant ERK1 enzyme to each well to start the reaction.

-

ATP Addition: Add ATP to each well.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction:

-

Radiolabeled method: Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-32P]ATP.

-

ADP-Glo™ method: Add ADP-Glo™ reagent to deplete unused ATP.

-

-

Detection:

-

Radiolabeled method: Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

ADP-Glo™ method: Add Kinase Detection Reagent to convert ADP to ATP, and measure the resulting luminescence.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Caption: Workflow for an in vitro ERK1 kinase assay.

RasGAP Activity Assay (In Vitro)

This assay measures the ability of this compound to inhibit the RasGAP-mediated hydrolysis of GTP by Ras.

Materials:

-

Recombinant Ras protein

-

Recombinant RasGAP protein

-

GTPase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2)

-

[γ-32P]GTP

-

This compound (dissolved in DMSO)

-

Thin-layer chromatography (TLC) plates

-

Activated charcoal

Procedure:

-

Load Ras with [γ-32P]GTP: Incubate recombinant Ras with [γ-32P]GTP in the absence of MgCl2 to facilitate nucleotide exchange.

-

Prepare Reaction Mix: In a microcentrifuge tube, add the GTPase assay buffer and a range of this compound concentrations (or DMSO as a vehicle control).

-

Initiate Reaction: Add the [γ-32P]GTP-loaded Ras and recombinant RasGAP to the reaction mix.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

Stop Reaction: Stop the reaction by adding a high concentration of MgCl2 and placing the tubes on ice.

-

Separate GDP and GTP:

-

TLC method: Spot the reaction mixture onto a TLC plate and develop the chromatogram to separate [γ-32P]GDP from [γ-32P]GTP.

-

Charcoal binding method: Add activated charcoal to bind the free nucleotides. Centrifuge to pellet the charcoal, leaving the protein-bound nucleotide in the supernatant.

-

-

Detection: Quantify the amount of [γ-32P]GDP and [γ-32P]GTP using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the percentage of GTP hydrolyzed for each this compound concentration and determine the IC50 value.

Caption: Workflow for an in vitro RasGAP activity assay.

Conclusion

This compound's dual inhibitory action on ERK1 and RasGAP represents a novel and effective strategy for modulating the MAPK signaling pathway to maintain embryonic stem cell pluripotency. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers seeking to utilize this compound in their studies or to explore the development of new therapeutic agents targeting these key signaling nodes. The unique mechanism of this compound underscores the potential for developing multi-targeted inhibitors to achieve desired biological outcomes in stem cell research and regenerative medicine.

References

The Small Molecule Pluripotin (SC-1): A Technical Guide to its Discovery, Mechanism, and Application in Stem Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pluripotin, also known as SC-1, is a synthetic small molecule that has garnered significant attention in stem cell research for its ability to promote and maintain the self-renewal of murine embryonic stem cells (mESCs) in a feeder-free and Leukemia Inhibitory Factor (LIF)-independent manner. Discovered through high-throughput screening, this dihydropyrimido-pyrimidine-based compound functions as a potent dual inhibitor of Ras GTPase-activating protein (RasGAP) and Extracellular signal-regulated kinase 1 (ERK1). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It includes a compilation of its inhibitory activities, detailed experimental protocols for its use in cell culture, and diagrams of the core signaling pathways it modulates.

Discovery and History

This compound (SC-1) was identified from a cell-based high-throughput screen designed to discover small molecules capable of maintaining the self-renewal of mouse embryonic stem cells.[1] The primary goal was to find a chemical substitute for factors like Leukemia Inhibitory Factor (LIF) or the use of feeder cell layers, which are conventionally required to prevent mESC differentiation in culture.[1][2][3] The chemical structure of this compound is based on a 3,4-dihydropyrimido(4,5-d)pyrimidine scaffold, which was subsequently optimized through structure-activity relationship studies to enhance its potency and efficacy.[1] Its discovery provided a valuable tool for dissecting the molecular mechanisms of self-renewal and offered a more defined and cost-effective method for mESC culture.[2][4]

Mechanism of Action

This compound exerts its biological effects primarily through the dual inhibition of two key signaling proteins: Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[2][3][4][5][6] The simultaneous inhibition of both targets is crucial for its ability to sustain mESC pluripotency.[5]

-

Inhibition of RasGAP: By inhibiting RasGAP, this compound prevents the hydrolysis of active, GTP-bound Ras to its inactive, GDP-bound state. This leads to an accumulation of active Ras.[5]

-

Inhibition of ERK1: this compound directly inhibits the kinase activity of ERK1 (also known as MAPK3), a downstream effector in the Ras-Raf-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation and differentiation.[5][7]

The combined effect of Ras activation and ERK1 inhibition creates a unique signaling state that promotes the expression of core pluripotency transcription factors such as Oct4, Sox2, and Nanog, thereby maintaining the undifferentiated state of mESCs.[2]

Further studies have revealed that this compound also inhibits a range of other kinases, most notably the p90 ribosomal S6 kinases (RSK), which are downstream targets of ERK.[5][6]

Caption: this compound's dual-inhibition mechanism of action.

Quantitative Data: Inhibitory Profile

This compound's activity has been quantified against several protein targets. The dissociation constant (Kd) indicates the binding affinity, while the half-maximal inhibitory concentration (IC50) measures the functional inhibition of enzymatic activity. A lower value for both metrics signifies higher potency.

| Target Protein | Parameter | Value (nM) | Reference(s) |

| Primary Targets | |||

| ERK1 | Kd | 98 | [5][6] |

| RasGAP | Kd | 212 | [5][6] |

| Target Protein | Parameter | Value (µM) | Reference(s) |

| Secondary Targets | |||

| Abl1 | IC50 | 0.005 | [6] |

| RSK1 | IC50 | 0.5 | [5][6] |

| p70S6K | IC50 | 1.4 | [6] |

| PLK2 | IC50 | 2.2 | [6] |

| RSK2 | IC50 | 2.5 | [5][6] |

| RSK3 | IC50 | 3.3 | [5][6] |

| RSK4 | IC50 | 10.0 | [5][6] |

Key Experimental Protocols

Preparation of this compound (SC-1) Stock Solution

Objective: To prepare a high-concentration stock solution for long-term storage and subsequent dilution into culture media.

Materials:

-

This compound (SC-1) powder (CAS No. 839707-37-8)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

-

Add the appropriate volume of fresh, sterile DMSO to achieve a high-concentration stock, typically between 10 mM and 100 mM (e.g., 100 mg/mL).[5]

-

Vortex or gently warm the solution to ensure complete dissolution. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

Maintenance of mESCs with this compound (LIF-Free)

Objective: To culture and maintain the self-renewal of mouse embryonic stem cells in the absence of LIF and feeder cells.

Materials:

-

Mouse ES cells (e.g., R1 or J1 cell lines)

-

mESC culture medium (e.g., Knockout DMEM, 15% KSR, L-glutamine, non-essential amino acids, BME)

-

This compound (SC-1) stock solution

-

Gelatin-coated tissue culture plates

-

Trypsin or other cell dissociation reagents

-

Phosphate-buffered saline (PBS)

Protocol:

-

Plate Coating: Coat tissue culture plates with 0.1% gelatin for at least 15 minutes at 37°C. Aspirate the gelatin solution before seeding cells.

-

Media Preparation: Prepare the complete mESC culture medium. Just before use, add this compound from the stock solution to the desired final concentration. A typical starting concentration is 300 nM.[3] Note: The optimal concentration may vary between cell lines and should be determined empirically (e.g., by testing a range from 100 nM to 1 µM).[3] Concentrations of 1 µM have been reported as toxic to some mESC lines.[3]

-

Cell Seeding: Dissociate mESCs into a single-cell suspension using trypsin. Seed the cells onto the gelatin-coated plates at a density of approximately 1.5 x 10⁴ to 5 x 10⁴ cells/cm².[3][5]

-

Incubation: Culture the cells at 37°C in a 5% CO₂ incubator.

-

Passaging: Change the this compound-containing medium daily. Passage the cells every 2-3 days, or when they reach 70-80% confluency, to maintain an undifferentiated state.[5] Cells cultured with SC-1 should exhibit typical undifferentiated mESC morphology and express pluripotency markers like Oct4, Sox2, and SSEA1.[2][3]

Caption: Workflow for mESC self-renewal using this compound.

Applications and Future Directions

The primary application of this compound is as a research tool for the defined, feeder-free culture of mESCs.[2] Its mechanism of action makes it valuable for studying the signaling networks that control pluripotency and differentiation.[8][9]

Interestingly, this compound has also been investigated as a tool in cancer research. Studies on colon tumor cell lines showed that treatment with SC-1 could increase tumorigenicity, clonogenic activity, and the expression of cancer stem cell (CSC) surface markers.[1][10] This suggests that the pathways modulated by this compound to maintain pluripotency in stem cells may also be involved in establishing or maintaining a CSC phenotype, providing a potential in vitro model for studying CSC biology.[1][10]

Future research may focus on developing more specific inhibitors based on the this compound scaffold or exploring its utility in the context of other types of stem cells, including induced pluripotent stem cells (iPSCs) from various species.

References

- 1. A Small Molecule (this compound) as a Tool for Studying Cancer Stem Cell Biology: Proof of Concept | PLOS One [journals.plos.org]

- 2. The use of SC1 (this compound) to support mESC self-renewal in the absence of LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The use of SC1 (this compound) to Support mESC Self-renewal in the Absence of LIF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency [frontiersin.org]

- 8. Signaling networks in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling Molecules Governing Pluripotency and Early Lineage Commitments in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A small molecule (this compound) as a tool for studying cancer stem cell biology: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Pluripotin in PI3K/AKT Pathway Modulation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pluripotin (also known as SC1) is a small molecule that has been identified for its capacity to maintain the self-renewal and pluripotency of embryonic stem cells (ESCs) in the absence of traditional feeder layers or differentiation-inhibiting cytokines like Leukemia Inhibitory Factor (LIF).[1] Its mechanism of action is multifaceted, primarily involving the dual inhibition of Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[1][2] While the inhibition of the ERK pathway directly blocks differentiation, the inhibition of RasGAP provides a unique mechanism for indirectly modulating and activating the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This guide provides a detailed examination of how this compound influences the PI3K/AKT cascade, presenting quantitative data, experimental protocols, and pathway visualizations to support further research and development.

Mechanism of Action: this compound's Dual-Target Strategy

This compound's ability to sustain pluripotency hinges on its simultaneous influence over two critical signaling pathways. It is a dual inhibitor of:

-

Extracellular signal-regulated kinase 1 (ERK1): A key component of the MAPK/ERK pathway, which is known to promote differentiation in ESCs. By inhibiting ERK1, this compound directly suppresses the signaling that pushes stem cells toward a differentiated state.[1][2]

-

Ras GTPase-activating protein (RasGAP): This protein negatively regulates the small GTPase, Ras. RasGAPs accelerate the conversion of active, GTP-bound Ras to its inactive, GDP-bound form. By inhibiting RasGAP, this compound effectively increases the population of active Ras-GTP.[1]

This sustained activation of Ras is the critical link to the PI3K/AKT pathway. Active Ras binds to and activates the catalytic subunit of PI3K, initiating a downstream signaling cascade that is essential for cell survival, proliferation, and pluripotency.[3][4] Therefore, this compound acts as an indirect activator of the PI3K/AKT pathway.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of this compound is rooted in its high affinity for its primary targets. The following table summarizes the known quantitative metrics for this compound's interactions.

| Target Protein | Metric Type | Value | Reference(s) |

| Ras GTPase-activating protein (RasGAP) | Kd | 98 nM | [1][2] |

| Extracellular signal-regulated kinase 1 (ERK1) | Kd | 212 nM | [1][2] |

| Ribosomal S6 Kinase 1 (RSK1) | IC50 | 0.5 µM | [2][5] |

| Ribosomal S6 Kinase 2 (RSK2) | IC50 | 2.5 µM | [2][5] |

| Ribosomal S6 Kinase 3 (RSK3) | IC50 | 3.3 µM | [2][5] |

| Ribosomal S6 Kinase 4 (RSK4) | IC50 | 10.0 µM | [2][5] |

| Abl1 | IC50 | 0.005 µM | [5] |

| p70S6K | IC50 | 1.4 µM | [5] |

| PLK2 | IC50 | 2.2 µM | [5] |

Kd (Dissociation Constant) represents the binding affinity; a lower value indicates a stronger binding interaction. IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Downstream Consequences of PI3K/AKT Pathway Activation

The activation of PI3K at the cell membrane initiates a critical signaling cascade:

-

PIP3 Generation: Activated PI3K phosphorylates the membrane lipid Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7]

-

PDK1 and AKT Recruitment: PIP3 acts as a docking site for proteins containing a Pleckstrin homology (PH) domain, most notably 3-phosphoinositide-dependent protein kinase 1 (PDK1) and AKT (also known as Protein Kinase B).[6][7]

-

AKT Phosphorylation and Activation: The co-localization of PDK1 and AKT at the membrane facilitates the phosphorylation of AKT by PDK1 at threonine 308 (Thr308).[8][9] Full activation of AKT also requires phosphorylation at serine 473 (Ser473), a step mediated by the mTORC2 complex.[8][10]

-

Promotion of Cell Survival and Pluripotency: Activated AKT proceeds to phosphorylate a multitude of downstream substrates that collectively suppress apoptosis and promote self-renewal. A key target is Glycogen Synthase Kinase 3β (GSK3β), which, upon inhibitory phosphorylation by AKT, can no longer promote differentiation or apoptosis.[3][11] The PI3K/AKT pathway is considered a highly essential survival signaling pathway in induced pluripotent stem cells (iPSCs).[3][4]

Experimental Protocols

To study the effects of this compound on the PI3K/AKT pathway, several key experiments are typically performed. Detailed methodologies are provided below.

Protocol: Western Blot Analysis of AKT and GSK3β Phosphorylation

This protocol is designed to quantify the change in activation status of key proteins in the PI3K/AKT pathway following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate mouse embryonic stem cells (mESCs) on gelatin-coated plates. Culture them in a standard mESC medium without LIF. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto a 4-12% polyacrylamide gel and separate proteins via electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key primary antibodies include:

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-total AKT

-

Rabbit anti-phospho-GSK3β (Ser9)

-

Rabbit anti-total GSK3β

-

Mouse anti-GAPDH or β-Actin (as a loading control)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature. Wash again as in the previous step. Apply an Enhanced Chemiluminescence (ECL) substrate and image the resulting signal.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.[13][14]

Protocol: Cell Viability Assay (MTT-based)

This colorimetric assay measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation, expected outcomes of PI3K/AKT pathway activation.[15]

Methodology:

-

Cell Seeding: Seed mESCs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells with active metabolism to convert the yellow MTT into purple formazan crystals.[16]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound represents a powerful tool for stem cell research, primarily due to its dual-action mechanism that concurrently blocks differentiation and promotes self-renewal. Its role in modulating the PI3K/AKT pathway is indirect but highly significant. By inhibiting RasGAP, this compound unleashes the activity of Ras, which in turn robustly activates the PI3K/AKT signaling cascade. This leads to the phosphorylation and activation of AKT, a master regulator of cell survival and proliferation, which is critical for maintaining the pluripotent state. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the unique properties of this compound in stem cell biology and regenerative medicine.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

- 4. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AKT/GSK3β signaling pathway is critically involved in human pluripotent stem cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CDK1-PDK1-PI3K/Akt signaling pathway regulates embryonic and induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Activation of PDK-1 maintains mouse embryonic stem cell self-renewal in a PKB-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. broadpharm.com [broadpharm.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Pluripotin (SC1) in Maintaining Mouse Embryonic Stem Cell Pluripotency: A Technical Guide

Introduction

Mouse embryonic stem cells (mESCs) possess the unique dual ability of indefinite self-renewal and the potential to differentiate into all cell types of the three primary germ layers, a state known as pluripotency. The maintenance of this delicate state in vitro has traditionally relied on the presence of Leukemia Inhibitory Factor (LIF) and serum, or more recently, the "2i" condition involving the inhibition of the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway and Glycogen Synthase Kinase 3 (GSK3). Pluripotin, also known as SC1, is a small molecule that has emerged as a powerful tool for maintaining mESC pluripotency, capable of replacing LIF and feeder cells in culture.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound sustains the self-renewing, undifferentiated state of mESCs.

Core Mechanism of Action: Dual Inhibition

This compound's efficacy stems from its novel mechanism of simultaneously inhibiting two distinct signaling proteins: Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[1][3][4][5] This dual inhibitory action is both necessary and sufficient to maintain mESC self-renewal.[3][4] While seemingly counterintuitive, as Ras is an upstream activator of the ERK pathway, this coordinated inhibition effectively dismantles the primary differentiation-inducing signaling cascade in mESCs.

The ERK signaling pathway is a well-established promoter of differentiation in mESCs.[6][7] By directly inhibiting ERK1, this compound blocks the transmission of differentiation signals. Concurrently, by inhibiting RasGAP, this compound leads to an accumulation of the active, GTP-bound form of Ras.[3] The precise interplay resulting from this dual action converges to suppress differentiation-associated gene expression and robustly support the core pluripotency network.

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of this compound (SC1) has been quantified through various biochemical assays. The dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for its primary and secondary targets are summarized below.

| Target | Parameter | Value | Reference(s) |

| Primary Targets | |||

| ERK1 | Kd | 98 nM | [3][8] |

| RasGAP | Kd | 212 nM | [3][8] |

| Secondary Targets | |||

| RSK1 | IC50 | 0.5 µM | [3][8] |

| RSK2 | IC50 | 2.5 µM | [3][8] |

| RSK3 | IC50 | 3.3 µM | [3][8] |

| RSK4 | IC50 | 10.0 µM | [3][8] |

| Abl1 | IC50 | 0.005 µM | [8] |

| p70S6K | IC50 | 1.4 µM | [8] |

| PLK2 | IC50 | 2.2 µM | [8] |

Table 1: In vitro binding affinity and inhibitory concentrations of this compound (SC1) for its molecular targets.

The effective concentration of this compound for maintaining mESC pluripotency in culture varies depending on the specific medium used.

| Culture Medium | Effective Concentration | Reference(s) |

| ESC-SR | 3 µM | [3] |

| ESC-N2B27 | 1 µM | [3] |

| ESC-N2 | 300 nM | [3] |

| Knockout MEM + KSR | 100 - 300 nM | [1] |

Table 2: Experimentally determined effective concentrations of this compound (SC1) for mESC self-renewal in various media without LIF.

Signaling Pathways and Downstream Effects

This compound exerts its influence by modulating key signaling pathways that govern the balance between self-renewal and differentiation.

The MAPK/ERK Pathway

The MAPK/ERK signaling cascade is a central pathway that promotes the exit from the pluripotent state. Activation of this pathway typically leads to the downregulation of pluripotency-associated transcription factors and the initiation of differentiation programs. This compound's direct inhibition of ERK1 is a critical action that preserves the undifferentiated state by preventing the phosphorylation of downstream targets that would otherwise trigger differentiation.[1][4]

The Role of GSK3

While not a direct target of this compound, the GSK3 pathway is another crucial regulator of mESC pluripotency. Inhibition of GSK3, often achieved with molecules like CHIR99021, promotes the expression of key pluripotency factors such as Nanog and can maintain self-renewal.[9][10] The combination of ERK and GSK3 inhibition (2i) creates a "ground state" of pluripotency. This compound's mechanism, by potently inhibiting the ERK pathway, shares a common objective with the 2i approach: the suppression of differentiation signals.[11]

Upholding the Core Transcriptional Network

The ultimate effect of this compound's signaling modulation is the stabilization of the core transcriptional network governed by the master pluripotency factors Oct4, Sox2, and Nanog.[12][13] mESCs cultured with this compound in the absence of LIF maintain high expression levels of these markers, comparable to cells grown in traditional LIF-supplemented media.[1][2][5] This ensures the continued expression of genes essential for self-renewal and the repression of lineage-specific differentiation genes. Studies have shown that Nanog expression, which can be heterogeneous in LIF-based cultures, becomes more uniformly high in the presence of GSK3 inhibitors, suggesting a more stable pluripotent state.[14]

Caption: this compound's dual-inhibition signaling pathway.

Experimental Protocols

Maintaining mESCs with this compound (Feeder-Free)

This protocol describes the maintenance of mESCs using this compound in a feeder-free system as an alternative to LIF.

1. Plate Preparation:

-

Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at room temperature.

-

Aspirate the gelatin solution immediately before seeding the cells.

2. Cell Seeding:

-

Dissociate a confluent plate of mESCs using a suitable cell dissociation reagent (e.g., TrypLE).

-

Seed the cells onto the gelatin-coated plates at a density of 1.6 x 10^4 cells/cm².[3]

3. Culture Medium:

-

Culture the cells in a serum-free medium such as ESC-N2 or N2B27.

-

Supplement the medium with this compound (SC1) at a pre-determined optimal concentration (e.g., 300 nM for ESC-N2 medium).[3] Do not add LIF.

-

As a positive control, culture cells in the same basal medium supplemented with 1000 units/ml LIF.[5]

-

As a negative control, culture cells in the basal medium with a vehicle (e.g., DMSO).[3]

4. Cell Maintenance:

-

Incubate the cells at 37°C and 5% CO2.

-

Change the medium every day.

-

Passage the cells every 3 days, re-seeding at the same density.[3]

5. Assessment of Pluripotency:

-

After a set number of passages (e.g., 5 to 11), assess the maintenance of pluripotency.[3]

-

Morphology: Undifferentiated mESC colonies should be compact with well-defined borders.

-

Alkaline Phosphatase (AP) Staining: Perform AP staining to identify pluripotent colonies.

-

Immunocytochemistry (ICC): Fix the cells and stain for key pluripotency markers such as Oct4, Nanog, Sox2, and SSEA1.[1][5] The protocol typically involves fixation with 4% paraformaldehyde, blocking, overnight incubation with primary antibodies, and subsequent incubation with fluorescently-labeled secondary antibodies.[5]

-

Flow Cytometry (FACS): Quantify the percentage of cells expressing pluripotency markers.

-

RT-PCR: Analyze the transcript levels of pluripotency genes.[3]

Caption: Experimental workflow for mESC culture with this compound.

Conclusion

This compound (SC1) maintains pluripotency in mouse embryonic stem cells through a targeted and potent dual inhibition of the RasGAP and ERK1 proteins. This mechanism effectively suppresses the primary differentiation-inducing signaling pathway, thereby stabilizing the core transcriptional network of pluripotency factors, including Oct4 and Nanog. As a reliable and cost-effective substitute for LIF, this compound not only facilitates the robust culture of undifferentiated mESCs but also serves as a valuable molecular probe for dissecting the intricate signaling networks that govern stem cell fate.[1][2] Its unique mode of action provides a clear and defined method for promoting self-renewal, advancing both fundamental stem cell biology and its applications in regenerative medicine.

References

- 1. The use of SC1 (this compound) to Support mESC Self-renewal in the Absence of LIF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound suggests new strategies for maintaining and propagating stem cells - Xagena [xagena.it]

- 5. Video: The use of SC1 this compound to Support mESC Self-renewal in the Absence of LIF [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling network cross-talk in human pluripotent cells: a Smad2/3-regulated switch that controls the balance between self-renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Glycogen Synthase Kinase-3 Inhibition Enhances Translation of Pluripotency-Associated Transcription Factors to Contribute to Maintenance of Mouse Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ics.uci.edu [ics.uci.edu]

- 13. The Oct4 and Nanog transcription network regulates pluripotency in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells | PLOS One [journals.plos.org]

Pluripotin's Impact on Nanog and Oct4 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule Pluripotin (also known as SC1) and its role in maintaining the pluripotent state of embryonic stem cells (ESCs) through the regulation of the key transcription factors Nanog and Oct4. This compound is a valuable tool for stem cell research and holds potential for applications in regenerative medicine and drug discovery.

Introduction to this compound and Pluripotency

Embryonic stem cells possess the remarkable ability to self-renew indefinitely and differentiate into all cell lineages of the body, a state known as pluripotency. This capacity is governed by a complex network of transcription factors, with Nanog and Oct4 being central players. Maintaining a stable pluripotent state in vitro is crucial for both basic research and the development of cell-based therapies.

This compound (SC1) is a small molecule that has been identified as a potent agent for maintaining the self-renewal and pluripotency of mouse embryonic stem cells (mESCs) in culture, even in the absence of leukemia inhibitory factor (LIF) and feeder cells. Its mechanism of action offers a chemically defined approach to sustaining the undifferentiated state of ESCs.

Mechanism of Action: The ERK Signaling Pathway

This compound functions as a dual inhibitor of the extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP)[1]. The inhibition of these two key proteins converges on the modulation of the MEK/ERK signaling pathway, which is a critical regulator of cell differentiation.

Inhibition of the MEK/ERK pathway is a key factor in maintaining the pluripotency of ESCs[2]. By blocking this pathway, this compound prevents the downstream signaling events that would otherwise promote differentiation. This, in turn, helps to sustain the high expression levels of the core pluripotency transcription factors, Nanog and Oct4. These factors are essential for activating the gene regulatory network that defines the pluripotent state and suppressing genes that initiate differentiation[3][4].

The dual-inhibitory nature of this compound is significant. While ERK1 inhibition directly blocks a major differentiation-promoting pathway, the inhibition of RasGAP leads to an increase in active Ras, which can promote cell proliferation through other pathways like the PI3K/Akt pathway, further supporting the self-renewal of the stem cell population[1].

Data Presentation: The Effect of this compound on Nanog and Oct4 Expression

Table 1: Illustrative mRNA Expression of Nanog and Oct4 in Mouse ESCs Treated with this compound (SC1)

| Treatment Condition | Target Gene | Normalized Fold Change (vs. Control) |

| Control (LIF) | Nanog | 1.0 |

| Control (LIF) | Oct4 | 1.0 |

| This compound (SC1) | Nanog | ~1.0 - 1.2 |

| This compound (SC1) | Oct4 | ~1.0 - 1.1 |

| Differentiation Conditions | Nanog | < 0.2 |

| Differentiation Conditions | Oct4 | < 0.3 |

This table illustrates the expected outcome where this compound maintains Nanog and Oct4 mRNA levels comparable to the standard LIF treatment, while differentiation conditions lead to a significant downregulation.

Table 2: Illustrative Protein Expression of Nanog and Oct4 in Mouse ESCs Treated with this compound (SC1)

| Treatment Condition | Target Protein | Relative Protein Level (Normalized to Loading Control) |

| Control (LIF) | Nanog | 1.0 |

| Control (LIF) | Oct4 | 1.0 |

| This compound (SC1) | Nanog | ~0.9 - 1.1 |

| This compound (SC1) | Oct4 | ~0.9 - 1.0 |

| Differentiation Conditions | Nanog | < 0.3 |

| Differentiation Conditions | Oct4 | < 0.4 |

This table illustrates the expected outcome from Western blot analysis, showing that this compound maintains Nanog and Oct4 protein levels at a similar level to the LIF control, in contrast to the significant decrease seen under differentiation conditions.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the culture of mouse embryonic stem cells (mESCs) and their treatment with this compound to maintain pluripotency.

Materials:

-

Mouse embryonic stem cells (e.g., J1, R1)

-

DMEM (high glucose, with L-glutamine and sodium pyruvate)

-

Fetal Bovine Serum (FBS), ES-cell qualified

-

Penicillin-Streptomycin solution

-

Non-Essential Amino Acids (NEAA) solution

-

2-Mercaptoethanol

-

Leukemia Inhibitory Factor (LIF)

-

This compound (SC1)

-

0.1% Gelatin solution

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Procedure:

-

Plate Coating: Coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the gelatin solution before seeding the cells.

-

mESC Culture Medium: Prepare the mESC culture medium by supplementing DMEM with 15% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 0.1 mM 2-Mercaptoethanol.

-

Control Condition (LIF): For the control group, add LIF to the mESC culture medium to a final concentration of 1000 U/mL.

-

This compound (SC1) Condition: For the experimental group, prepare the mESC culture medium without LIF. Add this compound (SC1) to the desired final concentration (e.g., 300 nM).

-

Cell Seeding: Thaw and seed mESCs onto the gelatin-coated plates at a density of 1-2 x 10^4 cells/cm².

-

Cell Maintenance: Culture the cells at 37°C in a 5% CO2 incubator. Change the medium daily.

-

Passaging: Passage the cells every 2-3 days or when they reach 70-80% confluency. Wash the cells with PBS, detach them with Trypsin-EDTA, and re-plate them at the appropriate density in their respective media conditions.

-

Treatment Duration: Continue the treatment for a desired number of passages (e.g., 5 passages) to ensure the establishment of a stable pluripotent state before proceeding with analysis.

Quantitative Real-Time PCR (qPCR) for Nanog and Oct4

This protocol details the steps for quantifying the mRNA expression levels of Nanog and Oct4.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR Master Mix

-

Primers for Nanog, Oct4, and a housekeeping gene (e.g., GAPDH, Beta-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Harvest mESCs from the different treatment groups and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target genes (Nanog, Oct4) and the housekeeping gene, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene and then to the control condition (LIF treatment).

Western Blotting for Nanog and Oct4

This protocol outlines the procedure for detecting and quantifying the protein expression of Nanog and Oct4.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nanog, anti-Oct4, anti-GAPDH/Beta-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the mESCs from each treatment group with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nanog, Oct4, and a loading control (GAPDH or Beta-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and then apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using image analysis software and normalize the expression of Nanog and Oct4 to the loading control.

Visualizations

Signaling Pathway Diagram

Caption: this compound's dual-inhibition signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for analyzing this compound's effect.

Conclusion

This compound (SC1) is a powerful tool for the in vitro maintenance of pluripotent stem cells. Its defined mechanism of action, centered on the dual inhibition of ERK1 and RasGAP, provides a reliable method for sustaining the expression of the core pluripotency factors Nanog and Oct4. This guide offers a comprehensive overview of the signaling pathways involved, illustrative data on its effects, and detailed protocols for experimental validation. For researchers and professionals in drug development, understanding and utilizing this compound can significantly advance the fields of stem cell biology and regenerative medicine.

References

A Technical Guide to Pluripotin (SC1): Chemical Synthesis, Mechanisms, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Biological Activity of Pluripotin

This compound is a potent biological probe with the chemical name N-[3-[7-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]-1,4-dihydro-1-methyl-2-oxopyrimido[4,5-d]pyrimidin-3(2H)-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide.[4][5] Its primary mechanism of action involves the dual inhibition of two key signaling proteins: ERK1 and RasGAP.[1][2][3]

Table 1: Quantitative Data for this compound (SC1) Activity

| Target | Parameter | Value | Reference |

| ERK1 | Kd | 98 nM | [2][3] |

| RasGAP | Kd | 212 nM | [2][3] |

| RSK1 | IC50 | 0.5 µM | [1][2] |

| RSK2 | IC50 | 2.5 µM | [1][2] |

| RSK3 | IC50 | 3.3 µM | [1][2] |

| RSK4 | IC50 | 10.0 µM | [1][2] |

Chemical Synthesis of this compound's Core Structures

While a detailed, publicly available protocol for the total synthesis of this compound is scarce, the synthesis of its core heterocyclic systems, pyrano[2,3-c]pyrazole and pyrimido[4,5-d]pyrimidine, is well-documented. These syntheses typically involve multi-component reactions.

Synthesis of the Pyrano[2,3-c]pyrazole Core

The pyrano[2,3-c]pyrazole scaffold is a key component of many biologically active molecules. Its synthesis is often achieved through a one-pot, four-component reaction.

Experimental Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives

-

Reactants: A mixture of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate.

-

Catalyst: A basic catalyst such as piperidine or a Lewis acid.

-

Solvent: Ethanol is commonly used as the reaction solvent.

-

Procedure:

-

The aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate are mixed in ethanol.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.

-

The crude product is then purified by recrystallization from ethanol.

-

Diagram 1: General Workflow for Pyrano[2,3-c]pyrazole Synthesis

Caption: A generalized workflow for the one-pot synthesis of the pyrano[2,3-c]pyrazole core.

Synthesis of the Pyrimido[4,5-d]pyrimidine Core

The pyrimido[4,5-d]pyrimidine core of this compound is another important heterocyclic system. Its synthesis can be achieved through various routes, often starting from substituted pyrimidine precursors.

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

A specific protocol for a derivative is described in the synthesis of a pyrimido[4,5-d]pyrimidine with antidepressant activity.[6]

-

Starting Material: 6-amino-1,3-dimethyluracil.

-

Reagents: Benzyl isothiocyanate, followed by reaction with an appropriate amine.

-

Procedure:

-

6-amino-1,3-dimethyluracil is reacted with benzyl isothiocyanate to form a thiourea derivative.

-

The thiourea derivative is then cyclized in the presence of a suitable reagent to form the pyrimido[4,5-d]pyrimidine ring system.

-

Further modifications can be made to the core structure.

-

Diagram 2: Logical Relationship in Pyrimido[4,5-d]pyrimidine Synthesis

Caption: A simplified logical flow for the synthesis of the pyrimido[4,5-d]pyrimidine core.

Derivatives of this compound

Despite a comprehensive search of the scientific literature and patent databases, no specific derivatives of this compound (SC1) have been reported. The existing research primarily focuses on the biological activity of the parent compound. The lack of information on derivatives presents a significant opportunity for medicinal chemists to explore the structure-activity relationships (SAR) of this potent molecule. Future work could involve modifications at various positions of the pyrimido[4,5-d]pyrimidine and pyrazole rings, as well as the benzamide moiety, to potentially enhance potency, selectivity, or pharmacokinetic properties.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by simultaneously inhibiting the ERK1 and RasGAP signaling pathways.

-

Inhibition of ERK1: ERK1 is a key component of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. By inhibiting ERK1, this compound helps to maintain the undifferentiated state of embryonic stem cells.

-

Inhibition of RasGAP: RasGAPs are proteins that accelerate the hydrolysis of GTP bound to Ras, thereby inactivating it. By inhibiting RasGAP, this compound leads to an increase in the active, GTP-bound form of Ras, which can then activate downstream signaling pathways, such as the PI3K/Akt pathway, known to be important for stem cell self-renewal.

Diagram 3: this compound's Dual Inhibition of ERK1 and RasGAP Signaling

Caption: this compound's dual inhibitory action on the Ras and ERK signaling pathways.

Conclusion and Future Perspectives

This compound (SC1) is a valuable chemical tool for stem cell research and potentially for cancer biology, owing to its unique dual inhibitory activity. While the synthesis of its core structures is established, a publicly detailed total synthesis protocol remains elusive. A significant gap in the current knowledge is the absence of any reported derivatives of this compound. The development of this compound analogs could lead to compounds with improved therapeutic potential, offering enhanced selectivity, potency, and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of this compound derivatives is a promising avenue for drug discovery and development in the fields of regenerative medicine and oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. stemcell.com [stemcell.com]

- 4. N-(3-(7-(1,3-dimethyl-1H-pyrazol-5-ylamino)-1-methyl-2-oxo… [cymitquimica.com]

- 5. N-(3-(7-((1,3-Dimethyl-1H-pyrazol-5-yl)amino)-1-methyl-2-oxo-1,2-dihydropyrimido[4,5-d]pyrimidin-3(4H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide , 98+% , 839707-37-8 - CookeChem [cookechem.com]

- 6. Synthesis and structure--activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Pluripotin for Feeder-Free Mouse Embryonic Stem Cell Culture

Introduction

Mouse embryonic stem cells (mESCs) are pluripotent cells derived from the inner cell mass of the blastocyst, possessing the unique ability to self-renew indefinitely while maintaining the potential to differentiate into all three embryonic germ layers.[1][2] Traditionally, maintaining mESCs in an undifferentiated state in vitro has relied on co-culture with mouse embryonic fibroblast (MEF) feeder layers or the supplementation of media with Leukemia Inhibitory Factor (LIF).[3][4] While effective, these methods introduce variability from undefined components like fetal bovine serum and the expense of recombinant cytokines.[3][4]

To create more defined and reproducible culture conditions, small molecules have emerged as powerful tools to modulate the signaling pathways that govern pluripotency. Pluripotin (also known as SC1) is a small molecule that enables the maintenance of mESC self-renewal in the absence of both feeder cells and LIF.[4][5] This provides a cost-effective and chemically defined approach to mESC culture, facilitating research in developmental biology, drug screening, and regenerative medicine.

Mechanism of Action: Dual Inhibition of RasGAP and ERK1

The self-renewal of mESCs is regulated by a complex network of transcription factors, including Oct4, Sox2, and Nanog, which are influenced by multiple signaling pathways.[1][6] The MAPK/ERK pathway is a key signaling cascade that promotes differentiation. This compound (SC1) maintains pluripotency through a unique dual-inhibitory mechanism. It directly inhibits Extracellular signal-regulated kinase 1 (ERK1) and Ras GTPase-activating protein (RasGAP).[4][7]

-

Inhibition of RasGAP: RasGAP promotes the inactivation of Ras by converting it from its active GTP-bound state to an inactive GDP-bound state. By inhibiting RasGAP, this compound leads to an accumulation of active Ras-GTP.

-

Inhibition of ERK1: Downstream of Ras, the Raf-MEK-ERK cascade is a primary driver of differentiation. This compound directly inhibits ERK1, one of the final kinases in this pathway, effectively blocking the pro-differentiation signal.[7]

This dual action uncouples the Ras signaling pathway, allowing for the activation of pro-survival and proliferation pathways upstream while simultaneously blocking the key differentiation signaling mediated by ERK1. This mechanism provides a robust method for sustaining the undifferentiated, pluripotent state of mESCs.

Caption: this compound's dual inhibition of RasGAP and ERK1 to maintain pluripotency.

Experimental Protocols

The following protocols provide a guide for culturing mESCs in a feeder-free system using this compound.

Workflow Overview

Caption: General workflow for feeder-free mESC culture using this compound.

Materials and Reagents

-

Basal Media (choose one):

-

Knockout DMEM (e.g., Gibco)

-

N2B27 Medium

-

-

Supplements:

-

15% KnockOut™ Serum Replacer (KSR)

-

2 mM L-glutamine

-

0.1 mM Non-Essential Amino Acids (NEAA)

-

0.1 mM 2-Mercaptoethanol (or 1X BME)

-

-

Small Molecule:

-

This compound (SC1) (e.g., Selleck Chemicals, Stemgent)

-

-

Reagents for Cell Culture:

-

0.1% Gelatin Solution

-

DPBS (without Ca²⁺/Mg²⁺)

-

Trypsin-EDTA (0.25%) or a gentler dissociation reagent like Accutase

-

-

Reagents for Pluripotency Analysis:

-

Fixative (e.g., 4% Paraformaldehyde in PBS)

-